2-{[5-cyano-4-(trifluoromethyl)-[2,3'-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide
Description
This compound is a sulfanyl-linked heterocyclic molecule featuring a 2,3'-bipyridine core substituted with a cyano group and trifluoromethyl group at the 5- and 4-positions, respectively. The sulfanyl bridge connects this bipyridine moiety to an acetamide group, which is further substituted with a 3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl group. Its structural complexity may contribute to unique binding interactions and metabolic stability .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N5OS2/c23-22(24,25)16-7-17(12-3-2-6-28-10-12)29-20(15(16)9-27)32-11-19(31)30-21-14(8-26)13-4-1-5-18(13)33-21/h2-3,6-7,10H,1,4-5,11H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTKNUJDTPATLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyano-4-(trifluoromethyl)-[2,3’-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide typically involves multiple steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.
Formation of the Cyclopenta[b]thiophene Moiety: This moiety can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable dienophile.
Final Coupling and Functionalization: The final step involves coupling the bipyridine and cyclopenta[b]thiophene moieties, followed by functionalization to introduce the cyano and acetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano groups, converting them to primary amines.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a ligand for metal complexes can be explored. These metal complexes may exhibit interesting biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, can be investigated for therapeutic purposes.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials. Its electronic properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of 2-{[5-cyano-4-(trifluoromethyl)-[2,3’-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide depends on its specific application. For instance, as a ligand in metal complexes, it can coordinate to metal ions through its nitrogen and sulfur atoms, forming stable complexes that can interact with biological targets. These interactions may involve inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of sulfanylpyridine and thiophene derivatives. Key structural analogues include:
Functional Group Analysis
- Trifluoromethyl (CF₃): Present in the target compound and analogues (e.g., CAS 618077-46-6), CF₃ is a strong electron-withdrawing group that enhances metabolic stability and membrane permeability .
- Thiophene vs. Cyclopenta[b]thiophene: The cyclopenta ring in the target compound introduces steric constraints and conformational rigidity, which may reduce off-target interactions compared to simpler thiophene derivatives (e.g., CAS 352329-31-8) .
Research Implications
The target compound’s hybrid bipyridine-cyclopenta[b]thiophene architecture offers a balance of rigidity and electronic modulation, distinguishing it from simpler analogues. Future studies should explore its pharmacokinetic profile and compare its efficacy against fluorophenyl- or methoxyphenyl-containing derivatives in biological assays.
Biological Activity
The compound 2-{[5-cyano-4-(trifluoromethyl)-[2,3'-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest promising biological activities, particularly in anticancer applications. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.
Structural Overview
This compound features multiple functional groups that enhance its biological properties:
- Bipyridine and Cyclopentathiophene Frameworks : These heterocycles are known for their electron-rich nature, which can facilitate interactions with various biological targets.
- Cyano and Trifluoromethyl Groups : These groups are recognized for improving lipophilicity and enhancing binding affinity to target proteins.
The molecular formula of the compound is C₁₈H₁₄F₃N₃S, with a molecular weight of approximately 392.37 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : Synthesis begins with the formation of the bipyridine core using methods such as Suzuki-Miyaura coupling.
- Introduction of Functional Groups : Trifluoromethyl and cyano groups are introduced through nucleophilic substitution reactions.
- Formation of the Final Compound : The sulfanyl and acetamide linkages are created to yield the final product.
Anticancer Properties
Research indicates that compounds with structural similarities to this molecule exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Studies : Similar sulfanylacetamide derivatives have shown IC₅₀ values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating strong potential for anticancer activity .
The mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Protein Interaction : Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts with target proteins .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Thiazole Derivatives :
- Antimicrobial Activity :
- Related compounds have been tested for their antimicrobial properties, showing effectiveness against Gram-positive and Gram-negative bacteria .
Data Table: Comparative Biological Activity
| Compound Name | Structural Features | Biological Activity | IC₅₀ Value (µg/mL) |
|---|---|---|---|
| Compound A | Sulfanyl group | Anticancer | 1.61 |
| Compound B | Thiazole ring | Antimicrobial | 31.25 |
| Compound C | Bipyridine structure | Anticancer | 1.98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
